molecular formula C9H8F2O B2816852 3-(Difluoromethyl)-5-methylbenzaldehyde CAS No. 2416229-20-2

3-(Difluoromethyl)-5-methylbenzaldehyde

Cat. No.: B2816852
CAS No.: 2416229-20-2
M. Wt: 170.159
InChI Key: ZFKNZUINZVIPIM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methylbenzaldehyde is an organic compound that features a benzene ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-methylbenzaldehyde typically involves the introduction of the difluoromethyl group onto a benzaldehyde derivative. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors. This reaction can be catalyzed by transition metals or occur under photoredox conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Difluoromethyl)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-methylbenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-5-methylbenzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Fluoromethyl)-5-methylbenzaldehyde: Contains a fluoromethyl group instead of a difluoromethyl group.

Uniqueness

3-(Difluoromethyl)-5-methylbenzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrogen-bonding ability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

3-(difluoromethyl)-5-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-6-2-7(5-12)4-8(3-6)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKNZUINZVIPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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